1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

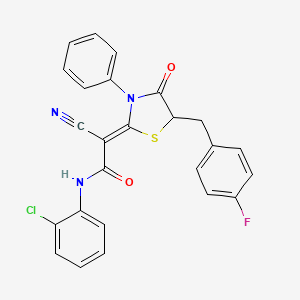

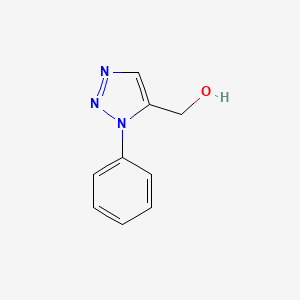

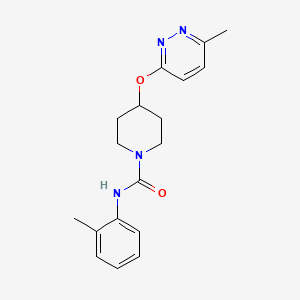

“1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for “1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is 1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is an oil that is stored at room temperature . It has a molecular weight of 172.27 .Scientific Research Applications

Synthesis and Corrosion Inhibition

Tertiary amines, including compounds similar to 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds, acting as anodic inhibitors, form a protective layer on metal surfaces, thereby retarding anodic dissolution. The effectiveness of these inhibitors has been demonstrated through various electrochemical measurements, showing promise in corrosion protection applications (Gao, Liang, & Wang, 2007).

Fluorescent Sensing and Bacterial Imaging

Research on derivatives closely related to 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol has led to the development of fluorescent sensors for selective detection of ions such as aluminum. These sensors, upon binding with specific ions, exhibit an "OFF-ON" fluorescence response, making them useful for environmental monitoring and biological applications, including bacterial cell imaging (Yadav & Singh, 2018).

Catalytic Applications and Organic Synthesis

The compound and its analogs have been explored for their roles in catalytic applications, including the hydrodenitrogenation of nitrogen-containing compounds. This process is crucial for the conversion of crude oil into cleaner fuels, where the compound acts as an intermediate or catalyst in facilitating the removal of nitrogen (Egorova, Zhao, Kukula, & Prins, 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol have been synthesized and tested for their potential as Src kinase inhibitors and anticancer agents. This reflects the compound's utility in developing therapeutic agents targeting specific cellular mechanisms (Sharma et al., 2010).

Material Science and Polymer Synthesis

In material science, the compound's derivatives have been utilized in the synthesis of polymers with specific properties, such as endosomolytic polymers. These materials have applications in drug delivery systems, highlighting the versatility of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol in contributing to the development of advanced materials with potential biomedical applications (Ferruti et al., 2000).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMIDHXVZUSUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCN(CC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)

![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)